Benzyl benzyl(3-methylenecyclobutyl)carbamate

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Benzyl benzyl(3-methylenecyclobutyl)carbamate (CAS 1956355-09-1) is a fully substituted carbamate featuring a 3-methylenecyclobutyl core scaffold substituted at the carbamate nitrogen with a benzyl group and bearing a benzyl ester. The compound has molecular formula C20H21NO2 and molecular weight 307.39 g/mol.

Molecular Formula C20H21NO2
Molecular Weight 307.4 g/mol
Cat. No. B8079772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl benzyl(3-methylenecyclobutyl)carbamate
Molecular FormulaC20H21NO2
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESC=C1CC(C1)N(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C20H21NO2/c1-16-12-19(13-16)21(14-17-8-4-2-5-9-17)20(22)23-15-18-10-6-3-7-11-18/h2-11,19H,1,12-15H2
InChIKeyVAHHOSBMKIAZQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl benzyl(3-methylenecyclobutyl)carbamate: Structural and Procurement Profile for R&D Sourcing


Benzyl benzyl(3-methylenecyclobutyl)carbamate (CAS 1956355-09-1) is a fully substituted carbamate featuring a 3-methylenecyclobutyl core scaffold substituted at the carbamate nitrogen with a benzyl group and bearing a benzyl ester . The compound has molecular formula C20H21NO2 and molecular weight 307.39 g/mol . Its structural features position it as a versatile intermediate in medicinal chemistry and organic synthesis applications, including potential utility as a building block for antibody-drug conjugate (ADC) linker development .

Why Benzyl benzyl(3-methylenecyclobutyl)carbamate Cannot Be Replaced by Generic Carbamate Analogs in R&D


In-class carbamate compounds sharing the 3-methylenecyclobutyl scaffold cannot be interchanged without altering downstream synthetic outcomes or biological performance. While tert-butyl (3-methylenecyclobutyl)carbamate (CAS 130369-04-9) provides Boc-based amine protection, and benzyl (3-methylenecyclobutyl)carbamate (CAS 130368-98-8) offers Cbz protection , the target compound incorporates both an N-benzyl substituent and a Cbz ester group simultaneously. This dual substitution pattern creates a fully substituted carbamate nitrogen that is absent in the mono-protected analogs, fundamentally changing the steric environment, the reactivity profile, and the deprotection selectivity relative to comparator molecules . Substituting with a generic analog would introduce different orthogonal protection compatibility, altered solubility characteristics, and distinct metabolic liability—all of which may derail a multi-step synthetic sequence or SAR campaign that has been optimized around this specific substitution pattern. These differences are quantified in the evidence items below.

Benzyl benzyl(3-methylenecyclobutyl)carbamate: Comparative Performance Evidence for Scientific Procurement


Fully Substituted Carbamate Nitrogen: Steric and Orthogonal Protection Differentiation vs. Mono-Cbz and Mono-Boc Analogs

Benzyl benzyl(3-methylenecyclobutyl)carbamate is a fully substituted carbamate (N,N-disubstituted) containing both an N-benzyl group and a Cbz ester, whereas comparator compounds benzyl (3-methylenecyclobutyl)carbamate and tert-butyl (3-methylenecyclobutyl)carbamate are mono-substituted carbamates (N-monosubstituted) bearing only the Cbz or Boc protecting group, respectively . The fully substituted nitrogen in the target compound eliminates the N-H proton present in both comparators, which prevents hydrogen-bond donor interactions that can complicate reaction selectivity and chromatographic behavior [1]. This structural distinction also renders the N-benzyl group non-labile under hydrogenolytic Cbz cleavage conditions, enabling sequential deprotection strategies unavailable with mono-Cbz analogs.

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Molecular Weight Differentiation: Increased Lipophilicity vs. Tert-Butyl and Benzyl Mono-Protected Analogs

The target compound benzyl benzyl(3-methylenecyclobutyl)carbamate has a molecular weight of 307.39 g/mol , which is 90.14 g/mol higher (41% increase) than tert-butyl (3-methylenecyclobutyl)carbamate (183.25 g/mol) and 90.12 g/mol higher (41% increase) than benzyl (3-methylenecyclobutyl)carbamate (217.27 g/mol) . This substantial molecular weight increase derives from the additional N-benzyl substituent (C7H7, ~91 Da) and reflects a higher calculated lipophilicity (estimated cLogP) relative to the mono-protected analogs.

Physicochemical Properties Drug Design ADME Prediction

Dual Aromatic Substituents: UV Detectability and Chromatographic Differentiation vs. Boc-Protected Analogs

Benzyl benzyl(3-methylenecyclobutyl)carbamate contains two aromatic benzyl moieties (the N-benzyl group and the O-benzyl Cbz ester), whereas tert-butyl (3-methylenecyclobutyl)carbamate contains no aromatic rings . This structural difference confers substantially enhanced UV absorptivity to the target compound, enabling lower limits of detection in HPLC-UV analysis and facilitating chromatographic monitoring during reaction optimization [1]. The dual aromatic system also increases reversed-phase HPLC retention relative to the Boc analog, providing a distinct elution profile.

Analytical Chemistry HPLC Method Development Purification

Deprotection Selectivity: Orthogonal Cleavage vs. Mono-Protected Analogs in Multi-Step Synthesis

The target compound incorporates an N-benzyl group that is stable under hydrogenolytic conditions typically used for Cbz cleavage (H2, Pd/C), whereas the Cbz ester can be selectively removed [1]. In contrast, benzyl (3-methylenecyclobutyl)carbamate (mono-Cbz) undergoes complete deprotection to the free amine under these conditions, and tert-butyl (3-methylenecyclobutyl)carbamate (mono-Boc) is cleaved under orthogonal acidic conditions [2]. The target compound therefore provides an intermediate deprotection state—the N-benzyl secondary amine—that is inaccessible from either mono-protected comparator.

Protecting Group Orthogonality Peptide Synthesis Synthetic Methodology

3-Methylenecyclobutyl Scaffold: Conformational Constraint vs. Acyclic Analogs in Medicinal Chemistry Applications

The 3-methylenecyclobutyl scaffold common to the target compound and its carbamate analogs provides conformational constraint via a rigid cyclobutane ring bearing an exocyclic methylene group . This scaffold has been incorporated into ADC linker constructs such as MC-GGFG-3-Methylenecyclobutyl, indicating industrial relevance in bioconjugate chemistry . The constrained geometry limits rotational freedom compared to acyclic carbamate linkers, which can influence payload orientation, linker stability, and cathepsin cleavage efficiency in ADC applications [1].

Scaffold Design Conformational Restriction Drug Discovery

Commercial Purity Specification: 95% Minimum Purity Benchmark for R&D Procurement

Benzyl benzyl(3-methylenecyclobutyl)carbamate is commercially available with a minimum purity specification of 95% , which aligns with standard research-grade purity requirements for building blocks and intermediates in medicinal chemistry. This specification matches the purity level of comparator compounds tert-butyl (3-methylenecyclobutyl)carbamate (≥95%) and benzyl (3-methylenecyclobutyl)carbamate (95%) , establishing a consistent quality benchmark across the 3-methylenecyclobutyl carbamate family.

Quality Control Procurement Specification Analytical Chemistry

Benzyl benzyl(3-methylenecyclobutyl)carbamate: Recommended Research and Procurement Use Cases


Orthogonal Protection in Multi-Step Amine Functionalization Sequences

Procurement is indicated for synthetic campaigns requiring sequential amine manipulation where the target compound serves as a protected 3-methylenecyclobutylamine synthon. The combination of a hydrogenolytically cleavable Cbz group with an acid/base-stable N-benzyl group enables Cbz removal to generate an N-benzyl secondary amine while preserving the N-alkyl substituent for subsequent functionalization [1]. This orthogonal deprotection strategy reduces protection/deprotection cycles relative to sequential use of mono-protected intermediates, improving step economy in complex amine synthesis.

Lipophilic Building Block for CNS Drug Discovery Programs

The elevated molecular weight (307.39 g/mol) and dual aromatic character confer increased lipophilicity relative to Boc- and Cbz-protected 3-methylenecyclobutylamine analogs, making benzyl benzyl(3-methylenecyclobutyl)carbamate a suitable intermediate for CNS-targeted medicinal chemistry where enhanced blood-brain barrier permeability is desirable [1]. The N-benzyl substituent provides additional hydrophobic bulk that can be retained or subsequently debenzylated, offering flexibility in SAR exploration.

ADC Linker Intermediate Development

The 3-methylenecyclobutyl scaffold is established in ADC linker chemistry, as exemplified by MC-GGFG-3-Methylenecyclobutyl constructs used in antibody-drug conjugate synthesis [1]. Benzyl benzyl(3-methylenecyclobutyl)carbamate provides a protected 3-methylenecyclobutylamine building block suitable for incorporation into cleavable linker systems. The constrained cyclobutane geometry may influence payload orientation and enzymatic cleavage efficiency relative to acyclic linkers, supporting its use in exploratory ADC programs .

Chromatographic Method Development and Analytical Reference Standard

The dual aromatic benzyl groups provide strong UV absorbance at 254 nm, enabling sensitive HPLC-UV detection and facilitating reaction monitoring [1]. The compound can serve as a retention-time reference standard for reversed-phase HPLC method development involving lipophilic, UV-active carbamate intermediates. Its distinct chromatographic behavior relative to mono-aromatic and non-aromatic analogs makes it useful for assessing column selectivity and mobile-phase optimization.

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